methyl (2S)-1-methylpiperazine-2-carboxylate dihydrochloride
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Overview
Description
Methyl (2S)-1-methylpiperazine-2-carboxylate dihydrochloride is a chemical compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industries due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-1-methylpiperazine-2-carboxylate dihydrochloride typically involves the reaction of 1-methylpiperazine with methyl chloroformate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through crystallization or chromatography techniques .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-1-methylpiperazine-2-carboxylate dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert it into primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Methyl (2S)-1-methylpiperazine-2-carboxylate dihydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl (2S)-1-methylpiperazine-2-carboxylate dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-Methylpiperazine: A simpler derivative with similar chemical properties but less complex structure.
Methyl 1-methylpiperazine-2-carboxylate: Lacks the dihydrochloride component, making it less soluble in water.
Piperazine-2-carboxylate derivatives: Various derivatives with different substituents on the piperazine ring.
Uniqueness
Methyl (2S)-1-methylpiperazine-2-carboxylate dihydrochloride stands out due to its specific stereochemistry and the presence of the dihydrochloride group, which enhances its solubility and stability in aqueous solutions. This makes it particularly useful in pharmaceutical formulations and other applications where solubility is crucial .
Properties
Molecular Formula |
C7H16Cl2N2O2 |
---|---|
Molecular Weight |
231.12 g/mol |
IUPAC Name |
methyl (2S)-1-methylpiperazine-2-carboxylate;dihydrochloride |
InChI |
InChI=1S/C7H14N2O2.2ClH/c1-9-4-3-8-5-6(9)7(10)11-2;;/h6,8H,3-5H2,1-2H3;2*1H/t6-;;/m0../s1 |
InChI Key |
YRQDVVYCFCIASQ-ILKKLZGPSA-N |
Isomeric SMILES |
CN1CCNC[C@H]1C(=O)OC.Cl.Cl |
Canonical SMILES |
CN1CCNCC1C(=O)OC.Cl.Cl |
Origin of Product |
United States |
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